1,2,4-Benzenetriamine,3,6-dimethyl-
Description
1,2,4-Benzenetriamine,3,6-dimethyl- is a tri-substituted benzene derivative featuring three amine groups at positions 1, 2, and 4, along with two methyl groups at positions 3 and 6. The base compound, 1,2,4-benzenetriamine (C₆H₉N₃), has a molecular weight of 123.16 g/mol and CAS number 615-71-4 . Methylation at positions 3 and 6 introduces steric and electronic modifications, likely enhancing hydrophobicity and altering nucleophilicity compared to the parent triamine. Such derivatives are pivotal in materials science, particularly in covalent organic frameworks (COFs), where functionalization impacts crystallinity and porosity .
Properties
CAS No. |
100910-77-8 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.213 |
IUPAC Name |
3,6-dimethylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,9-11H2,1-2H3 |
InChI Key |
UOYCMUSFAOZGOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)N)C)N |
Synonyms |
1,2,4-Benzenetriamine, 3,6-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Amine Group Density: The triamine structure of 1,2,4-benzenetriamine,3,6-dimethyl- provides three reactive -NH₂ sites, enabling versatile covalent bonding in materials synthesis, unlike mono- or di-substituted benzenamines (e.g., N,4-dimethylbenzenamine) .
- Methyl Substitution: Methyl groups at positions 3 and 6 likely reduce porosity in COFs compared to the parent triamine, as seen in analogous COF modifications . However, they may improve solubility in non-polar solvents.
Reactivity and Functional Performance
- Nucleophilicity: 1,2,4-Benzenetriamine exhibits superior nucleophilicity to benzidine, requiring only 1 equivalent in COF synthesis versus 10 equivalents for 3,3'-diaminobenzidine . Methyl groups, being electron-donating, could further enhance adjacent amine reactivity.
- Thermal Stability : Methylated benzenamines like N,N,3-trimethylbenzenamine show well-characterized gas-phase thermochemical data (ΔfH°gas = 83.3 ± 1.1 kJ/mol), suggesting that the dimethyl-triamine variant may exhibit similar stability in high-temperature applications .
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